REACTION_CXSMILES
|
[Na].[CH2:2]([CH:4]([CH2:12][CH3:13])[CH2:5][CH2:6]C(OCC)=O)[CH3:3].[C:14]([O:21][CH2:22][CH3:23])(=[O:20])[C:15]([O:17]CC)=O>C(O)C>[CH2:2]([CH:4]([CH2:12][CH3:13])[CH2:5][CH2:6][C:15](=[O:17])[C:14]([O:21][CH2:22][CH3:23])=[O:20])[CH3:3] |^1:0|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
ethyl 4-ethylhexanoate
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CCC(=O)OCC)CC
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture is thoroughly shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to the solution
|
Type
|
CUSTOM
|
Details
|
the low-boiling substance is removed by evaporation under reduced pressure at about 70° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
500 ml of water and 300 ml of petroleum ether are added to the brown viscous residue
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated off
|
Type
|
EXTRACTION
|
Details
|
the petroleum layer is extracted twice with 50 ml each of 1N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 200 ml each of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
One hundred and ten (110) ml of 10% aqueous dimethylsulfoxide and 10 g of sodium chloride are added to the oily residue
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 160° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
500 ml of water is added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 300 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The brown oily residue is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CCC(C(=O)OCC)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |